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Compound of Interest

Compound Name: 4-Fluoro-3-sulfamoylbenzoic acid

Cat. No.: B074119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-sulfamoylbenzoic
acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug
development. This document details its chemical identifiers, physicochemical properties, a
representative synthesis protocol, and its relevance to biological signaling pathways.

Core Identifiers and Physicochemical Properties

4-Fluoro-3-sulfamoylbenzoic acid is a derivative of benzoic acid featuring both a fluorine
atom and a sulfamoyl group. These functional groups impart specific chemical and physical
properties that are of interest in the design of new therapeutic agents. The strategic
incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic
stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]

Table 1: Chemical Identifiers for 4-Fluoro-3-sulfamoylbenzoic acid
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Identifier Type Value

CAS Number 1535-45-1[4]

IUPAC Name 4-fluoro-3-sulfamoylbenzoic acid[4]

Molecular Formula C7HeFNOa4S[4]

Molecular Weight 219.19 g/mol [4]

InChi INChl=1S/C7HsFNO4S/c8-5-2-1-4(7(10)11)3-
6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)[4]

InChlKey NGBMRUQCUCRKQN-UHFFFAQOYSA-N[4]

SMILES C1=CC(=C(C=C1C(=0)0)S(=0)(=O)N)F[4]

3-(Aminosulfonyl)-4-fluorobenzoic acid, 4-
Synonyms ) )
Fluoro-3-sulfamoyl-benzoic acid[4]

Table 2: Physicochemical Data for 4-Fluoro-3-sulfamoylbenzoic acid and a Related Analog

4-Chloro-3-
4-Fluoro-3-

Property . . sulfamoylbenzoic acid (for
sulfamoylbenzoic acid .
comparison)

Appearance White to off-white solid
Melting Point 256-258 °C
pKa (Predicted) 3.44 +£0.10

Synthesis of Sulfamoylbenzoic Acids: An
Experimental Protocol

A common route for the synthesis of halosubstituted 3-sulfamoylbenzoic acids involves a two-
step process: chlorosulfonation of a p-halobenzoic acid followed by amination. The following is
a detailed protocol for the synthesis of the closely related analog, 4-Chloro-3-sulfamoylbenzoic
acid, which serves as a representative procedure.
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Materials:
¢ p-Chlorobenzoic acid
e Chlorosulfonic acid
o Concentrated ammonia water
e Hydrochloric acid (HCI)
e Activated carbon
e Ice
Procedure:
e Chlorosulfonation:
o In a suitable reactor, carefully add chlorosulfonic acid.

o While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained
below 40°C.

o Upon completion of the addition, the mixture is slowly heated to 130°C and held at this
temperature for several hours.

o The reaction mixture is then cooled to room temperature and poured onto an ice-water
mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.

o The crude product is filtered and washed with cold water.
e Amination:

o The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in concentrated ammonia
water at a temperature below 30°C.

o The mixture is stirred for several hours at 30°C.

e Decolorization and Precipitation:
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[e]

The mixture is heated to 60°C, and activated carbon is added.

o

After stirring for 30 minutes, the solution is cooled and filtered.

[¢]

The filtrate is then acidified with hydrochloric acid to a pH of 2 to precipitate the final
product.

[¢]

The resulting white solid, 4-chloro-3-sulfamoylbenzoic acid, is collected by filtration.

Diagram 1: Synthesis Workflow for 4-Halo-3-sulfamoylbenzoic Acid
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Caption: A generalized workflow for the synthesis of 4-halo-3-sulfamoylbenzoic acids.
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Biological Relevance and Potential Signaling
Pathways

Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics, a class of drugs that
act on the kidneys to increase urine output. These drugs typically function by inhibiting the Na*-
K+-2Cl~ symporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition
leads to a reduction in the reabsorption of these ions and water, resulting in diuresis.

Furthermore, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of
ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved
in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Inhibition of
NTPDases can modulate cellular responses in various pathological conditions, including

thrombosis and inflammation.

Diagram 2: Mechanism of Action of Loop Diuretics
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Mechanism of Action of Loop Diuretics
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Caption: Simplified signaling pathway for the diuretic effect of loop diuretic analogs.

Experimental Protocol for Biological Evaluation

The following is a representative protocol for evaluating the inhibitory potential of sulfamoyl
derivatives against NTPDases, based on a malachite green assay.

Materials:
o Sulfamoyl derivative compounds
* h-NTPDase isoforms (e.g., h-NTPDasel, 2, 3, and 8)

e Assay buffer (50 mM Tris-HCI, 5 mM CacClz, pH 7.4)
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e Substrate (ATP or ADP)

« Malachite green reagent

Procedure:

e Compound Preparation:
o Prepare stock solutions of the sulfamoyl derivatives in a suitable solvent (e.g., DMSO).
o Perform serial dilutions to achieve the desired test concentrations.

e Enzyme Inhibition Assay:

[¢]

The assay is performed in a 96-well plate.

[e]

Each well contains the assay buffer, the specific h-NTPDase isoform, and the test
compound at a final concentration (e.g., 100 uM for initial screening).

[e]

The reaction is initiated by the addition of the substrate (ATP or ADP).

o

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
» Detection of Phosphate Release:

o The enzymatic reaction is stopped, and the amount of inorganic phosphate released from
the hydrolysis of ATP or ADP is quantified using the malachite green reagent.

o The absorbance is measured at a specific wavelength (e.g., 630 nm).
o Data Analysis:

o The percentage of enzyme inhibition is calculated by comparing the absorbance of the
wells containing the test compound to the control wells (without the inhibitor).

o For potent inhibitors, ICso values are determined by testing a range of compound
concentrations and fitting the data to a dose-response curve.
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This in-depth technical guide provides foundational information for researchers and drug
development professionals working with 4-Fluoro-3-sulfamoylbenzoic acid and related
compounds. The provided protocols and diagrams offer a starting point for synthesis, biological
evaluation, and understanding the potential mechanisms of action of this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sulfamoylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074119#4-fluoro-3-sulfamoylbenzoic-acid-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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